![molecular formula C6H6ClN3O2 B1487088 N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride CAS No. 1799816-15-1](/img/structure/B1487088.png)
N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride
Overview
Description
Scientific Research Applications
Chemical Transformations and Reactions
- Deoxygenation and Side-Chain Substitution Reactions: N-oxides like 1-methoxypyrazole 2-oxides, related to N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride, have been studied for their reactions with acetic anhydride and phosphorus trichloride, leading to various substituted pyrazoles (Boyle & Jones, 1973).
Analysis Techniques in Food and Wine Science
- Headspace Solid-Phase Microextraction in Wine Analysis: The effectiveness of solid-phase microextraction (SPME) in analyzing methoxypyrazines, closely related to N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride, in wine matrices was demonstrated, highlighting the sensitivity and applicability of SPME in food and wine science (Hartmann, Mcnair, & Zoecklein, 2002).
Biological Conversion Processes
- Bioconversion of Cyanopyrazine: Bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336 has been explored. This process demonstrates the potential of microbial systems in converting pyrazine derivatives, potentially including N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride, into useful chemical building blocks (Wieser, Heinzmann, & Kiener, 1997).
Synthesis and Chemical Behavior
- Synthesis of Derivatives: Studies have focused on the synthesis of various N-Hydroxy-uracil and pyrazine derivatives, indicating the versatility and potential for generating a range of compounds from structures like N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride (Chernikova et al., 2019).
Applications in Wine Science
- Impact on Wine Flavor: Research on methoxypyrazines, similar to N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride, has provided insights into how these compounds affect the flavor and aroma of wines. Understanding their sensory impact is crucial for wine quality and production (Dunlevy et al., 2013).
properties
IUPAC Name |
(2Z)-N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5-3-8-4(2-9-5)6(7)10-11/h2-3,11H,1H3/b10-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYGNVHVTOVRFW-POHAHGRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1)C(=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(N=C1)/C(=N/O)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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